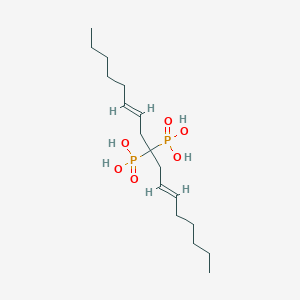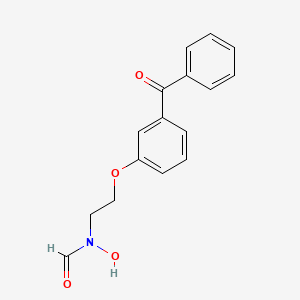![molecular formula C16H16O B10756886 2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol CAS No. 122917-30-0](/img/structure/B10756886.png)
2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol is an organic compound belonging to the class of stilbenes. Stilbenes are characterized by the presence of a 1,2-diphenylethylene moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol typically involves the reaction of 2,6-dimethylphenol with styrene under specific conditions. One common method is the oxidative coupling of 2,6-dimethylphenol with styrene using a copper-based catalyst. The reaction is carried out in the presence of oxygen at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidative coupling reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Industrial processes often employ continuous flow reactors to maintain consistent reaction conditions and improve production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (e.g., bromine, chlorine) and nitrating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Utilized in the production of high-performance polymers and materials with specific mechanical and thermal properties
Wirkmechanismus
The mechanism of action of 2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic structure allows it to act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, its ability to interact with cellular proteins and enzymes may contribute to its biological activities, such as anti-inflammatory and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-dimethylphenol: A precursor in the synthesis of 2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol.
2,5-dimethylphenol: Another dimethylphenol derivative with similar chemical properties.
Stilbene: The parent compound of the stilbene class, sharing the 1,2-diphenylethylene moiety
Uniqueness
This compound is unique due to its specific substitution pattern on the phenolic ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
122917-30-0 |
|---|---|
Molekularformel |
C16H16O |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol |
InChI |
InChI=1S/C16H16O/c1-12-10-15(11-13(2)16(12)17)9-8-14-6-4-3-5-7-14/h3-11,17H,1-2H3/b9-8+ |
InChI-Schlüssel |
PAHKYLUYTGBFNW-CMDGGOBGSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1O)C)/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-((6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)phenol](/img/structure/B10756808.png)
![4-[(6-Chloropyrazin-2-yl)amino]benzenesulfonamide](/img/structure/B10756816.png)
![5-Chloro-thiophene-2-carboxylic acid ((3S,4S)-4-fluoro-1-{[2-fluoro-4-(2-oxo-2H-pyridin-1-YL)-phenylcarbamoyl]-methyl}-pyrrolidin-3-YL)-amide](/img/structure/B10756823.png)
![2-(methylamino)-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide](/img/structure/B10756834.png)
![N-({6-[(4-Cyanobenzyl)oxy]naphthalen-2-YL}sulfonyl)-D-glutamic acid](/img/structure/B10756847.png)
![2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol](/img/structure/B10756857.png)
![3-Fluoro-5-morpholin-4-YL-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-YL]benzamide](/img/structure/B10756869.png)
![4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-1-Naphthonitrile](/img/structure/B10756871.png)
![N-((2-Aminopyrimidin-5-Yl)methyl)-5-(2,6-Difluorophenyl)-3-Ethylpyrazolo[1,5-A]pyrimidin-7-Amine](/img/structure/B10756895.png)
![6-(2-Fluorophenyl)-N-(Pyridin-3-Ylmethyl)imidazo[1,2-A]pyrazin-8-Amine](/img/structure/B10756901.png)

![3-Methyl-N-(Pyridin-4-Ylmethyl)imidazo[1,2-A]pyrazin-8-Amine](/img/structure/B10756918.png)

